O-methyl-D,L-serine benzyl ester
Description
O-Methyl-D,L-serine benzyl ester is a synthetic amino acid derivative where the hydroxyl (-OH) group of serine is methylated (O-methyl), and the carboxyl (-COOH) group is protected as a benzyl ester. This dual protection enhances its stability during organic synthesis, particularly in peptide coupling and glycosylation reactions. The benzyl ester group is commonly used for carboxyl protection due to its ease of removal via hydrogenolysis, while the O-methyl group prevents unwanted side reactions at the hydroxyl site . The racemic (D,L) form is often employed in industrial applications due to cost-effective synthesis routes, as evidenced by its production from 2-chloroacrylonitrile and benzyl alcohol via catalytic hydrogenation . This compound serves as a key intermediate in pharmaceuticals, such as antitumor agents and antituberculosis derivatives, where controlled deprotection enables selective functionalization .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
benzyl 2-amino-3-methoxypropanoate |
InChI |
InChI=1S/C11H15NO3/c1-14-8-10(12)11(13)15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 |
InChI Key |
PLGIWPZJAPVLTD-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
O-methyl-D,L-serine benzyl ester serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it plays a significant role in developing drugs aimed at treating neurological disorders. Its structural properties allow for modifications that enhance the efficacy and bioavailability of therapeutic agents.
Case Study: Synthesis of Lacosamide
A notable application involves the synthesis of lacosamide, an anticonvulsant medication. The process utilizes O-methyl-D,L-serine as a precursor, highlighting its importance in drug formulation. The steps include:
- Reacting N-acetyl-D-serine methyl ester with benzylamine.
- Methylating the resultant compound to yield lacosamide .
Biochemical Research
In biochemical studies, this compound is utilized to explore enzyme inhibition and protein interactions. This compound aids researchers in understanding complex biochemical pathways and mechanisms.
Applications in Enzyme Studies
- Enzyme Inhibition : It has been used to investigate the inhibition effects on various enzymes, providing insights into metabolic regulation.
- Protein Interaction Studies : Researchers have employed this compound to analyze binding affinities and interaction dynamics between proteins involved in metabolic processes .
Peptide Synthesis
This compound is valuable in peptide synthesis, which is essential for developing new therapies and vaccines. Its ability to facilitate the formation of peptide bonds makes it a preferred choice for researchers working on peptide-based therapeutics.
Drug Delivery Systems
The compound's physicochemical properties lend themselves well to formulating advanced drug delivery systems. By enhancing the solubility and stability of active pharmaceutical ingredients, it contributes to improved therapeutic outcomes.
Cosmetic Formulations
Emerging research suggests potential applications in cosmetic formulations, particularly in skin care products targeting aging processes. The compound's biochemical properties may offer benefits such as enhanced skin penetration and efficacy in anti-aging formulations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of O-methyl-D,L-serine benzyl ester are compared below with related serine derivatives and benzyl esters. Key distinctions in synthesis, applications, and biological activity are highlighted.
Structural Analogues
Key Research Findings
Synthetic Efficiency :
- Therapeutic Potential: NP-Ser-PA, derived from L-serine benzyl ester, inhibits lysophosphatidic acid receptors (IC₅₀ = 50 nM), highlighting its role in lipid signaling modulation .
Data Tables
Table 2: Solubility and Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
